3,6-Dichloro-1-methyl-1H-indole-2-carboxylic acid
Description
Properties
IUPAC Name |
3,6-dichloro-1-methylindole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO2/c1-13-7-4-5(11)2-3-6(7)8(12)9(13)10(14)15/h2-4H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUPLOUZDIDDBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Cl)C(=C1C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dichloro-1-methyl-1H-indole-2-carboxylic acid typically involves the chlorination of 1-methylindole followed by carboxylation. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 3 and 6 positions of the indole ring. The carboxylation step can be achieved using carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3,6-Dichloro-1-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chlorine atoms at positions 3 and 6 can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
Antiviral Applications
HIV-1 Integrase Inhibition
One of the most significant applications of 3,6-Dichloro-1-methyl-1H-indole-2-carboxylic acid is its use as a scaffold for developing inhibitors of HIV-1 integrase. Integrase is a crucial enzyme in the HIV life cycle, and inhibitors targeting this enzyme are essential for effective antiviral therapies.
Recent studies have shown that derivatives of indole-2-carboxylic acid, including this compound, can effectively inhibit the strand transfer activity of HIV-1 integrase. For instance, a derivative demonstrated an IC50 value of 0.13 μM, indicating potent inhibitory activity. The mechanism involves the chelation of magnesium ions in the active site of integrase by the carboxyl group and interactions with the indole core that enhance binding affinity .
Structural Optimization
The optimization of this compound has led to the synthesis of various derivatives that exhibit improved antiviral activities. Modifications at positions C2, C3, and C6 of the indole core have been explored to enhance binding interactions with integrase. For example, introducing halogenated phenyl groups at C6 significantly improved inhibitory effects due to π-stacking interactions with viral DNA .
Antitumor Applications
Targeting Cancer Pathways
In addition to its antiviral properties, this compound derivatives have been investigated for their antitumor effects. Specifically, compounds targeting the 14-3-3η protein have shown promise in treating liver cancer. One such derivative demonstrated strong inhibitory activity against several liver cancer cell lines, including those resistant to chemotherapy .
The ability to inhibit cancer cell proliferation while maintaining safety profiles against off-target effects makes these compounds valuable candidates for further development in oncology.
Summary of Findings
| Application Area | Key Findings |
|---|---|
| Antiviral | - Effective inhibitor of HIV-1 integrase with IC50 = 0.13 μM |
| - Structural modifications enhance binding and efficacy | |
| Antitumor | - Targeting 14-3-3η protein shows potential in liver cancer treatment |
| - Safe against hERG channels; effective against chemotherapy-resistant cells |
Mechanism of Action
The mechanism of action of 3,6-Dichloro-1-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit certain kinases or interact with G-protein coupled receptors, affecting cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3,6-Dichloro-1-methyl-1H-indole-2-carboxylic acid with structurally related indole-2-carboxylic acid derivatives, highlighting key differences in substituents, physicochemical properties, and applications:
Structural and Functional Differences
- Halogen Position: The placement of chlorine atoms significantly impacts electronic properties and steric bulk. For example: 3,6-Dichloro substitution (target compound) creates a more electron-deficient aromatic system compared to 5,6-dimethoxy derivatives, which are electron-rich due to methoxy groups .
- N1 Substituents : The methyl group at N1 enhances stability by preventing tautomerization, a feature shared with 5-chloro-1-methyl and 5,6-dimethoxy-1-methyl analogs .
Key Research Findings
- Solubility Trends : Chlorine substituents reduce aqueous solubility compared to methoxy groups. For example, 5,6-dimethoxy-1-methyl derivatives exhibit higher solubility in polar solvents .
- Thermal Stability : Higher melting points correlate with hydrogen-bonding capacity (e.g., 5,6-dimethoxy-1-methyl at 210°C vs. 3-ethyl-6-chloro at 193–195°C) .
- Biological Activity : 3-Ethyl-6-chloro analogs show moderate activity in enzyme inhibition assays, though less potent than carboxamide derivatives .
Biological Activity
3,6-Dichloro-1-methyl-1H-indole-2-carboxylic acid is an indole derivative known for its diverse biological activities. This compound features a unique structure characterized by two chlorine substituents at the 3 and 6 positions, a methyl group at the 1 position, and a carboxylic acid functional group at the 2 position. Its molecular formula is C₁₁H₈Cl₂N₁O₂, with a molecular weight of approximately 244.07 g/mol. This article reviews the biological activities associated with this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Pharmacological Applications
Research indicates that indole derivatives, including this compound, exhibit various biological activities:
- Antiviral Activity : This compound has shown promise as an inhibitor of HIV-1 integrase, a critical enzyme in the viral life cycle. Studies have demonstrated that derivatives of indole-2-carboxylic acid can effectively inhibit the strand transfer activity of HIV-1 integrase with IC₅₀ values as low as 0.13 μM . The binding conformation analysis reveals that the indole core and carboxyl group chelate Mg²⁺ ions within the active site of integrase, enhancing inhibitory effects.
- Anticancer Properties : Indole derivatives are frequently explored for their anticancer potential. For instance, compounds structurally related to this compound have been found to induce apoptosis in cancer cell lines by inhibiting tubulin polymerization and arresting cell cycles .
- Antimicrobial Effects : The compound exhibits antimicrobial properties against various pathogens, making it a candidate for further exploration in treating infectious diseases.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Binding Affinity : Interaction studies indicate that this compound binds to key receptors and enzymes involved in disease pathways.
- Chelation Mechanism : The chelation of metal ions (such as Mg²⁺) by the carboxyl group enhances its efficacy as an integrase inhibitor.
- Structural Modifications : Variations in substituents on the indole core have been shown to significantly impact biological activity. For example, introducing long-chain substituents at the C3 position improves interaction with hydrophobic cavities in target proteins .
Research Findings
Several studies have focused on optimizing the structure of indole derivatives to enhance their biological activity:
Case Studies
- HIV Research : A study demonstrated that structural optimizations on derivatives of indole-2-carboxylic acid led to significant improvements in integrase inhibition, highlighting the potential for developing new antiviral therapies based on this scaffold .
- Cancer Cell Studies : In vitro studies showed that specific derivatives could arrest T47D breast cancer cells in G₂/M phase and induce apoptosis through caspase activation pathways .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3,6-Dichloro-1-methyl-1H-indole-2-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via a multi-step process. A common route involves a Japp–Klingemann condensation followed by a Fischer indole (aza-Cope) ring closure to form the indole core. Subsequent Vilsmeier–Haack formylation introduces the aldehyde group, followed by ester hydrolysis to yield the carboxylic acid . Key variables include solvent choice (e.g., DCE for formylation), temperature control (reflux conditions), and catalysts (e.g., POCl₃ in DMF for formylation). Yield optimization requires careful monitoring of reaction intermediates via HPLC (≥95% purity standards) .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Structural confirmation employs ¹H/¹³C NMR and HRMS . For example, in related indole-2-carboxamides, characteristic peaks for the methyl group (δ ~3.2–3.5 ppm in ¹H NMR) and carboxylic acid (δ ~165–170 ppm in ¹³C NMR) are critical. Discrepancies in coupling constants (e.g., J = 7.8–10.4 Hz for aromatic protons) may indicate regioisomeric impurities, necessitating recrystallization or column chromatography .
Q. What are the solubility properties of this compound, and how do they affect experimental design?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (DCE). Solubility challenges in biological assays may require derivatization (e.g., esterification to ethyl 7-chloro-3,6-dimethyl-1H-indole-2-carboxylate) or use of co-solvents like ethanol/water mixtures .
Advanced Research Questions
Q. How can synthetic protocols be optimized to address low yields in the Vilsmeier–Haack formylation step?
- Methodological Answer : Yield improvements focus on catalyst stoichiometry (excess POCl₃ in DMF) and temperature gradients . For example, maintaining reflux conditions (≥80°C) in DCE enhances electrophilic substitution efficiency. Post-reaction quenching with ice-water minimizes byproduct formation. Purity is verified via melting point analysis (mp 205–209°C for analogous indole derivatives) .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. inactive analogs) are addressed via SAR studies . For instance, substituting the 3-position with electron-withdrawing groups (e.g., -Cl) enhances Mycobacterium inhibition, while methyl groups reduce potency. Computational docking (MOE software) validates interactions with target proteins (e.g., CysLT1 receptors) .
Q. What analytical challenges arise in characterizing halogenated indole derivatives, and how are they mitigated?
- Methodological Answer : Halogen substituents (Cl, Br) complicate mass spectrometry due to isotopic splitting patterns. HRMS-ESI with isotopic resolution (e.g., [M+H]⁺ at m/z 335.0393 for Cl/F-containing analogs) and X-ray crystallography (for solid-state conformation) are critical. Conflicting HPLC retention times may require tandem MS/MS validation .
Q. How do computational models predict the metabolic stability of this compound?
- Methodological Answer : In silico ADMET profiling (e.g., SwissADME) evaluates metabolic hotspots. The carboxylic acid group increases susceptibility to glucuronidation, while methyl groups at the 1-position enhance stability. MD simulations (NAMD/GROMACS) assess binding to cytochrome P450 enzymes, guiding prodrug design (e.g., ethyl ester prodrugs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
